[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid
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Description
This compound is a combination of furan, a heterocyclic organic compound, and methoxyphenylmethylamine, an organic compound containing a methoxyphenyl functional group and a methylamine functional group . It’s used in the synthesis of functionalized β-lactams .
Synthesis Analysis
Functionalized β-lactams were synthesized by the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ . This synthesis process involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a furan ring and a methoxyphenylmethylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it reacts with ketenes to form functionalized β-lactams . It also undergoes protodeboronation, a reaction that involves the removal of a boron atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about its chemical structure .Safety and Hazards
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.C2H2O4/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRUNQHDTXMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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